4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline
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Overview
Description
4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline typically involves the condensation reaction between 4-chloroaniline and 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in a polar solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with cellular components. These interactions can lead to the generation of reactive oxygen species (ROS) and the disruption of cellular processes, ultimately resulting in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline is unique due to its specific structural features, such as the presence of both nitro and chloro substituents, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H8Cl2N2O2 |
---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H |
InChI Key |
WLPATGAQQKTFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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